molecular formula C13H11F3N2O B3024422 {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine CAS No. 933705-41-0

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine

Cat. No.: B3024422
CAS No.: 933705-41-0
M. Wt: 268.23 g/mol
InChI Key: MEXZELPJNXBSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine is a pyridine derivative featuring a trifluoromethylphenoxy substituent at the 2-position and a methylamine group at the 3-position of the pyridine ring. Its dihydrochloride salt form (CAS: 1198475-36-3) has a molecular formula of C₁₃H₁₃Cl₂F₃N₂O and a molecular weight of 341.16 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12/h1-7H,8,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXZELPJNXBSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-(Trifluoromethyl)phenol: This can be achieved through the trifluoromethylation of phenol using reagents such as trifluoromethyl iodide and a base.

    Formation of 3-(Trifluoromethyl)phenoxy pyridine: The 3-(Trifluoromethyl)phenol is then reacted with 3-chloropyridine in the presence of a base to form the desired phenoxy pyridine intermediate.

    Introduction of the Methylamine Group: The final step involves the reaction of the phenoxy pyridine intermediate with methylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or phenoxy derivatives.

Scientific Research Applications

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Shared Phenoxy-Pyridine Core

Thiazole and Spiro Derivatives

Compounds from share the 2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl backbone but differ in substituents:

  • Compound 4c: (2,2-dimethylthiazolidin-3-yl)methanone derivative. Melting Point: 70–71°C.
  • Compound 4d : Spiro[4.5]decane-thiazole hybrid.
    • Melting Point : 127–128°C.
    • Key Features : Spirocyclic structure may enhance bioavailability compared to linear analogs .
  • Compound 4e : Diethylthiazolidin-3-yl variant.
    • Melting Point : 80–81°C.
    • Key Features : Longer alkyl chains could increase lipophilicity .

Comparison :

Compound Substituent Melting Point (°C) Molecular Weight (g/mol)
Target Compound Methylamine (dihydrochloride) Not reported 341.16
4c Thiazolidinone 70–71 ~450 (estimated)
4d Spiro-thiazole 127–128 ~500 (estimated)

The target compound’s methylamine group offers a primary amine for salt formation (e.g., dihydrochloride), enhancing solubility compared to ketone or ester derivatives .

Chlorinated and Fluorinated Analogs
  • Compound 4g (): Contains a 4-chlorophenoxy group instead of trifluoromethylphenoxy. Melting Point: 75–76°C. Key Features: Chlorine substitution reduces electron-withdrawing effects compared to CF₃ .
  • (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride ():
    • Molecular Formula : C₈H₇ClF₃N₂·HCl.
    • Key Features : Chlorine at the pyridine 3-position may alter binding interactions in biological targets .

Comparison :

Compound Substituent Halogen Effects
Target Compound CF₃ (phenoxy), NH₂ (pyridine) High electronegativity, metabolic stability
4g Cl (phenoxy) Reduced steric bulk, lower lipophilicity
Cl (pyridine), CF₃ Dual halogenation for enhanced reactivity

Positional Isomers and Functional Group Variations

  • (4-(Trifluoromethyl)pyridin-3-yl)methanamine (): Molecular Formula: C₇H₇F₃N₂. Key Features: Trifluoromethyl group at pyridine 4-position instead of phenoxy 3-position. This positional isomer may exhibit distinct electronic properties and receptor affinity .
  • [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (): CAS: 1311279-91-0. Key Features: Dimethylamine and aniline substituents provide multiple sites for derivatization .

Comparison :

Compound Trifluoromethyl Position Functional Groups
Target Compound Phenoxy 3-position Primary amine (pyridine)
Pyridine 4-position Primary amine (pyridine)
Pyridine 5-position Dimethylamine, aniline

Complex Heterocyclic Derivatives

  • EP 1 926 722 B1 Compounds ():
    • Example: {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine derivatives.
    • Key Features : Benzoimidazole and imidazole rings introduce planar aromatic systems for π-π stacking in drug-receptor interactions .
  • Pyrido[3,2-d]pyrimidin-2-amine (): Molecular Formula: C₁₇H₁₅FN₄O.

Comparison :

Compound Type Heterocycles Present Potential Application
Target Compound Pyridine, phenoxy Agrochemicals
EP 1 926 722 B1 Benzoimidazole, imidazole Pharmaceuticals
Pyrido-pyrimidine Optical materials

Biological Activity

Overview

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine is a synthetic compound characterized by its unique trifluoromethyl group attached to a phenoxy ring, linked to a pyridine structure and a methylamine moiety. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C13H11F3N2O
  • Molecular Weight : 268.23 g/mol
  • CAS Number : 933705-41-0

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors for drug design. The dihydrochloride salt form improves solubility in aqueous environments, making it more suitable for biological studies.

The mechanism of action involves the compound's interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes and receptors, allowing it to modulate various biochemical pathways. This can lead to significant effects on cellular functions, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit various enzymes involved in critical biological processes. For instance, compounds with similar structures have shown significant pharmacological effects in preliminary studies, indicating that this compound may also exhibit enzyme inhibition properties.

Anticancer Activity

Research has indicated that derivatives of trifluoromethyl compounds exhibit anticancer properties. For example, studies have shown that related compounds demonstrated activity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations lower than standard chemotherapeutics like doxorubicin .

Antifungal and Insecticidal Properties

Recent studies have evaluated the antifungal and insecticidal activities of similar trifluoromethyl derivatives. Some compounds exhibited promising results against fungal strains and insect pests, suggesting potential applications in agriculture and pest control .

Case Studies

  • Anticancer Activity Assessment : A study synthesized a series of trifluoromethyl pyrimidine derivatives and assessed their anticancer activity. The results indicated that some derivatives exhibited significant cytotoxicity against various cancer cell lines at concentrations as low as 5 μg/ml .
  • Enzyme Interaction Studies : Computational methods have been employed to predict the biological activity spectra of this compound. These predictions suggest that the compound interacts with key enzymes involved in inflammatory responses and cancer progression .

Research Findings Summary

Biological ActivityObservations
Enzyme Inhibition Potential to inhibit enzymes involved in signaling pathways
Anticancer Activity Effective against multiple cancer cell lines; lower potency than doxorubicin
Antifungal Activity Exhibited antifungal properties against tested strains
Insecticidal Properties Showed effectiveness against certain insect pests

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine
Reactant of Route 2
Reactant of Route 2
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.